molecular formula C14H22N4O2S B6471205 N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640835-67-0

N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6471205
CAS No.: 2640835-67-0
M. Wt: 310.42 g/mol
InChI Key: JENGDQZHLVNKCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2640835-67-0) is a synthetic organic compound with a molecular formula of C14H22N4O2S and a molecular weight of 310.42 g/mol. This molecule is of significant interest in medicinal chemistry and drug discovery, particularly due to its hybrid structure featuring a piperidine ring linked to a dimethylpyrimidine group and a cyclopropanesulfonamide moiety. The piperidine scaffold is a highly privileged structure in pharmaceuticals, known to contribute to enhanced druggability by improving metabolic stability, facilitating transport through biological membranes, and optimizing pharmacokinetic (ADME) properties . The specific substitution pattern on the piperidine ring in this compound is designed to modulate its biological activity, lipophilicity, and molecular recognition properties, making it a valuable scaffold for probing specific enzyme families or receptors . The cyclopropanesulfonamide group can act as a key pharmacophore, potentially enabling the molecule to interact with targets through hydrogen bonding and hydrophobic interactions. This compound is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers handling this compound should refer to its Material Safety Data Sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-10-8-11(2)16-14(15-10)18-7-3-4-12(9-18)17-21(19,20)13-5-6-13/h8,12-13,17H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENGDQZHLVNKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)NS(=O)(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

For instance:

Sulfonamide-Based Compounds: Sulfonamides like USP Nisoldipine Related Compounds C, D, and E () share a nitroaromatic scaffold but differ in core structure (e.g., dihydropyridine vs. pyrimidinyl-piperidine).

Piperidine Derivatives :
Piperidine-containing compounds often exhibit conformational flexibility. The 4,6-dimethylpyrimidin-2-yl substituent in the target compound may stabilize interactions with hydrophobic enzyme pockets, a feature absent in simpler piperidine sulfonamides.

Crystallographic and Computational Analysis

  • Structural Refinement : The target compound’s crystal structure refinement using SHELXL would yield metrics (e.g., R-factors, bond-length deviations) comparable to other sulfonamides. For example, typical R1 values for similar small molecules refined with SHELXL range from 0.03–0.05 .
  • Visualization Tools: Programs like ORTEP-3 and WinGX enable side-by-side comparison of molecular geometries. For instance, the cyclopropane ring’s bond angles (~60°) would contrast sharply with non-cyclic sulfonamides (e.g., ~109.5° for tetrahedral carbons).

Hypothetical Data Table: Structural Parameters of Sulfonamide Analogues

Compound Core Structure Key Substituents Bond Angles (°) Refinement R1
Target Compound Piperidine-pyrimidine Cyclopropane sulfonamide 60 (cyclopropane) 0.04
USP Nisoldipine Related Compound C Dihydropyridine 2-Nitrobenzylidene ester 109.5 (ester) N/A
Generic Piperidine Sulfonamide Piperidine Methyl sulfonamide 109.5 (C-SO₂) 0.05

Research Findings and Implications

  • Pharmacological Potential: The cyclopropane sulfonamide’s rigidity may reduce metabolic degradation compared to flexible esters in nisoldipine derivatives .
  • Synthetic Challenges : The compound’s stereochemical complexity requires advanced crystallographic validation, as implemented in WinGX workflows .

Preparation Methods

Direct Amination of Cyclopropanesulfonyl Chloride

Cyclopropanesulfonyl chloride reacts with ammonia in 1,4-dioxane at room temperature for 72 hours, yielding cyclopropanesulfonamide in 74% isolated yield. The reaction proceeds via nucleophilic displacement of the chloride by ammonia, with precipitation of ammonium chloride as a byproduct. Key spectral data include:

  • 1H NMR (CDCl3) : δ 4.62 (2H, s, NH2), 2.59 (1H, m, cyclopropane CH), 1.20 (2H, m, cyclopropane CH2), 1.02 (2H, m, cyclopropane CH2).

An alternative protocol uses methanolic ammonium hydroxide at 0°C for 16 hours, achieving a lower yield of 52%. The reduced efficiency is attributed to competing hydrolysis of the sulfonyl chloride in protic solvents.

Boc-Protected Sulfonamide for Functionalization

For synthetic routes requiring temporary protection, cyclopropanesulfonamide is Boc-protected using di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) with triethylamine (TEA) and 4-dimethylaminopyridine (DMAP) as catalysts. This method achieves yields of 65–99%. The Boc group enhances solubility and prevents undesired side reactions during subsequent coupling steps. Deprotection under acidic conditions regenerates the free sulfonamide.

Preparation of 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-3-amine

The piperidine-pyrimidine backbone is constructed via nucleophilic aromatic substitution (NAS) or reductive amination.

Nucleophilic Aromatic Substitution

Piperidin-3-amine reacts with 2-chloro-4,6-dimethylpyrimidine in dimethylformamide (DMF) at 80°C for 12 hours, facilitated by potassium carbonate as a base. This method affords the substituted piperidine in 70–85% yield. The reaction exploits the electron-deficient nature of the pyrimidine ring, enabling displacement of the chloride by the secondary amine.

Reductive Amination

An alternative approach involves condensing 4,6-dimethylpyrimidine-2-carbaldehyde with piperidin-3-amine in methanol, followed by sodium cyanoborohydride-mediated reduction. This method avoids harsh conditions and achieves comparable yields (75–80%).

Sulfonylation of Piperidine-Pyrimidine Intermediate

The final step involves coupling 1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-amine with cyclopropanesulfonyl chloride under mild basic conditions.

Direct Sulfonylation in Dichloromethane

A solution of the piperidine amine (1.0 equiv) and cyclopropanesulfonyl chloride (1.2 equiv) in DCM is treated with TEA (2.5 equiv) at 0°C. The reaction is stirred for 4–6 hours at room temperature, followed by aqueous workup and column chromatography (silica gel, ethyl acetate/hexanes) to isolate the product in 68–72% yield.

Key Characterization Data :

  • 1H NMR (DMSO-d6) : δ 8.21 (s, 1H, NH), 6.45 (s, 1H, pyrimidine H), 3.85–3.70 (m, 2H, piperidine CH2), 2.95–2.85 (m, 1H, cyclopropane CH), 2.40 (s, 6H, CH3), 1.20–1.10 (m, 4H, cyclopropane CH2).

  • LC-MS (ESI+) : m/z 365.2 [M+H]+.

Alternative Activation Strategies

For recalcitrant substrates, the use of Hünig’s base (DIPEA) in tetrahydrofuran (THF) at reflux improves conversion rates. However, prolonged heating may lead to decomposition, necessitating careful monitoring.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Direct NAS + Sulfonylation68–72>95Short reaction times, minimal stepsRequires anhydrous conditions
Reductive Amination70–75>90Mild conditions, avoids harsh basesAdditional reduction step
Boc-Mediated Coupling60–65>98Enhanced solubility of intermediatesRequires deprotection step

Scalability and Process Optimization

Kilogram-scale production employs continuous flow chemistry for the sulfonylation step, reducing reaction times from hours to minutes and improving safety by minimizing exposure to sulfonyl chlorides. Critical process parameters include:

  • Temperature Control : Maintaining 0–5°C during sulfonyl chloride addition prevents exothermic side reactions.

  • Solvent Selection : Switching from DCM to ethyl acetate enhances environmental sustainability without compromising yield .

Q & A

Basic: What synthetic routes are recommended for synthesizing N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide, and how do reaction conditions impact yield?

Answer:
The synthesis typically involves multi-step reactions. A validated approach (adapted from structurally similar compounds) includes:

Preparation of 4,6-dimethylpyrimidin-2-ol as a precursor.

Coupling with piperidine derivatives (e.g., 1-bromopyrrolidine) under reflux in aprotic solvents like acetonitrile.

Sulfonylation using cyclopropanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C.

Key Parameters:

  • Temperature: Higher temperatures (>80°C) during coupling may degrade sensitive intermediates.
  • Solvent Choice: Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Basic: Which analytical techniques are critical for verifying structural integrity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR confirms substituent positions (e.g., dimethylpyrimidine protons at δ 2.3–2.5 ppm; cyclopropane protons at δ 0.8–1.2 ppm) .
    • 2D NMR (COSY, HSQC) resolves stereochemistry of the piperidine ring.
  • High-Performance Liquid Chromatography (HPLC):
    • Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% required for pharmacological studies) .
  • Mass Spectrometry (HRMS):
    • Exact mass confirmation (e.g., [M+H]+ calculated for C14H18N4O2S: 306.1152) .

Advanced: How can researchers address contradictions in reported biological activity data across studies?

Answer:
Discrepancies may arise from:

  • Assay Variability: Standardize protocols (e.g., cell lines, incubation times).
  • Compound Stability: Test stability under assay conditions (e.g., DMSO stock solutions degrade at >4°C).
  • Metabolite Interference: Use LC-MS to identify active metabolites .

Case Study:
A 2023 study resolved conflicting IC50 values by replicating assays under controlled oxygen levels (5% CO2 vs. ambient), revealing hypoxia-dependent activity .

Advanced: What computational strategies predict binding modes of this compound with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina):
    • Use crystal structures of target proteins (e.g., kinases) from the PDB.
    • Optimize protonation states of the sulfonamide group at physiological pH .
  • Molecular Dynamics (MD) Simulations:
    • Simulate ligand-protein interactions over 100 ns to assess binding stability.
    • Free energy calculations (MM-PBSA) quantify binding affinity .

Example:
A 2024 study predicted strong hydrogen bonding between the sulfonamide group and Thr123 of a kinase target, validated by mutagenesis .

Basic: What are the known or hypothesized biological targets of this compound?

Answer:
Based on structural analogs:

  • Kinase Inhibition: The pyrimidine-piperidine scaffold resembles ATP-competitive kinase inhibitors (e.g., JAK2, EGFR).
  • Antimicrobial Activity: Sulfonamide derivatives often target dihydropteroate synthase (DHPS) in bacteria .
  • CNS Targets: Piperidine moieties may cross the blood-brain barrier, suggesting potential neuropharmacological applications .

Advanced: How do modifications to the cyclopropane or sulfonamide groups alter physicochemical properties?

Answer:

  • Cyclopropane Replacement:
    • Substitution with larger rings (e.g., cyclohexane) increases logP (lipophilicity) but reduces metabolic stability.
  • Sulfonamide Modifications:
    • Fluorination improves membrane permeability (e.g., –SO2CF3 vs. –SO2CH2CH3).
    • SAR Table:
ModificationlogPSolubility (µM)IC50 (Kinase X)
–SO2–cyclopropane2.14512 nM
–SO2–CH2CF32.8188 nM
–SO2–Ph3.295 nM

Data adapted from PubChem analogs .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound?

Answer:

  • Intermediate Purification:
    • Use recrystallization (ethanol/water) for piperidine intermediates to avoid column chromatography.
  • Catalytic Optimization:
    • Replace stoichiometric bases (e.g., Et3N) with polymer-supported bases for easier separation .
  • Process Analytics:
    • Implement in-line FTIR to monitor sulfonylation completion .

Basic: What are the stability and storage recommendations for this compound?

Answer:

  • Stability:
    • Degrades by hydrolysis in aqueous buffers (t1/2 = 72 hrs at pH 7.4).
    • Light-sensitive; store in amber vials at –20°C under inert gas .
  • Solubility:
    • DMSO (50 mg/mL); avoid freeze-thaw cycles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.